molecular formula C6H3FN2O5 B1294825 4-Fluoro-2,6-dinitrophenol CAS No. 364-32-9

4-Fluoro-2,6-dinitrophenol

Cat. No. B1294825
CAS RN: 364-32-9
M. Wt: 202.1 g/mol
InChI Key: MDOWEUXXLVBZIU-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dinitrophenol is a chemical compound with the molecular formula C6H3FN2O5 and a molecular weight of 202.10 g/mol . It is a yellow solid and is considered hazardous .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,6-dinitrophenol consists of a benzene ring with two nitro groups (-NO2), one fluoro group (-F), and one hydroxyl group (-OH) . The InChI Key is MDOWEUXXLVBZIU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Fluoro-2,6-dinitrophenol is a yellow solid with a melting point range of 48.0-54.0°C . It has a density of 1.7±0.1 g/cm3, a boiling point of 296.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

  • Synthesis and Properties : The synthesis and energetic properties of derivatives of 4-Fluoro-2,6-dinitrophenol have been investigated. For instance, 4-Diazo-2,6-dinitrophenol was synthesized and studied for its thermal stability and sensitivity (Klapötke, Preimesser, & Stierstorfer, 2015).

  • Molecular Structure and Vibrational Frequencies : Density functional studies on the conformers of 2-fluoro-4,6-dinitrophenol have been conducted. This research provided insights into the molecular structures and vibrational frequencies, emphasizing the stability and hydrogen bond dynamics of these conformers (Abkowicz-Bienko, Bieńko, & Latajka, 2000).

  • Chemical Reactions with Amino Acids and Peptides : The reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides under alkaline conditions has been widely used for the quantitative assay of N-terminal amino acids, highlighting its utility in biochemistry and protein studies (Tonge, 1962).

  • Characterization of Phenols : Phenols have been characterized as their 2,4-dinitrophenyl ethers, a reaction facilitated by fluoro-2,4-dinitrobenzene. This method has been shown to be useful for spectrophotometric and colorimetric quantitative analyses (Lehmann, 1971).

  • Fluorescence Quenching and Chemical Sensors : The use of 2,6-dinitrophenol in fluorescence quenching and the development of chemical sensors have been explored. For example, a novel functional polymer was synthesized for the continuous monitoring of 2,6-dinitrophenol based on fluorescence quenching (Wang, Zeng, Zhao, & Lin, 2006).

  • Interaction with Tryptophan-Based Compounds : Studies on the interaction of dinitrophenols with tryptophan-based compounds have provided insights into the spectroscopic parameters and fluorescence emission, contributing to the understanding of the mechanism of action of these compounds on larger fluorescent peptides or proteins (Zaharia, Drochioiu, Zbancioc, & Gradinaru, 2016).

Safety And Hazards

4-Fluoro-2,6-dinitrophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also fatal in contact with skin .

Future Directions

While specific future directions for 4-Fluoro-2,6-dinitrophenol are not mentioned in the available resources, it is noted that similar compounds have been used in the development of sensors for detecting nitroaromatic explosives . This suggests potential future applications in the field of chemical sensing.

properties

IUPAC Name

4-fluoro-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOWEUXXLVBZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189920
Record name Phenol, 4-fluoro-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dinitrophenol

CAS RN

364-32-9
Record name Phenol, 4-fluoro-2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 364-32-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-fluoro-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Al-Harthy, WM Zoghaib, M Pflüger, M Schöpel… - Molecules, 2016 - mdpi.com
To design new compounds suitable as starting points for anticancer drug development, we have synthesized a novel series of benzoxazoles with pharmaceutically advantageous …
Number of citations: 20 www.mdpi.com
VC Applegate, BGH Johnson… - Great Lakes Fishery …, 1966 - search.proquest.com
The results of tests of the biological activity of certain nitrophenols containing halogens are reported. Some of these are shown to be significantly more toxic to larvae of the sea lamprey (…
Number of citations: 25 search.proquest.com
N Iranpoor, H Firouzabadi, R Heydari - Phosphorus, Sulfur, and …, 2003 - Taylor & Francis
Silica-chloride was reacted with different quantities of H(OCH 2 CH 2 ) n OH (n = 2-4) to furnish silica-based linear polyethylene glycols and cyclic polyethylene glycolic ethers. The N 2 …
Number of citations: 19 www.tandfonline.com
GW Bradley - 1992 - search.proquest.com
A series of 4-substituted isoborneols has been synthesised in order to investigate, by infrared spectroscopy, the field effects of 4-substituents on the hydroxyl group stretching frequency, …
Number of citations: 5 search.proquest.com
J Mukherjee, N Ostermann, X Aniban… - …, 2023 - ACS Publications
Herein, we introduce a proton-coupled electron transfer reagent consisting of a proton-responsive pyridine-4-ol PNP pincer ligand and a redox-active nickel ion (LH = 2,6-bis((di-tert-…
Number of citations: 0 pubs.acs.org
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu
GC Finger, FH Reed, JE Dunbar - 1952 - apps.dtic.mil
The synthesis of some fluorinated qulnones by Finger at» 1-/in 1949 at the Illinois State Geological Survey led to the discovery of their fungicidal properties by Tehon=/of the Illinois …
Number of citations: 3 apps.dtic.mil
A Mailman, SM Winter, X Yu… - Journal of the …, 2012 - ACS Publications
The layered-sheet architecture of the crystal structure of the fluoro-substituted oxobenzene-bridged bisdithiazolyl radical FBBO affords a 2D π-electronic structure with a large calculated …
Number of citations: 80 pubs.acs.org
RJ Pearson, DG Blake, M Mezna, PM Fischer… - Cell chemical …, 2018 - cell.com
The polo kinase family are important oncology targets that act in regulating entry into and progression through mitosis. Structure-guided discovery of a new class of inhibitors of Polo-like …
Number of citations: 9 www.cell.com
E HAUSER - pubs.rsc.org
19 13, 45, 568--580).-The author reviews the literature dealing with the formation of P-oxides, and desciibes attempts to prepare such an oxide from ay-dibromopropane. The action of …
Number of citations: 2 pubs.rsc.org

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